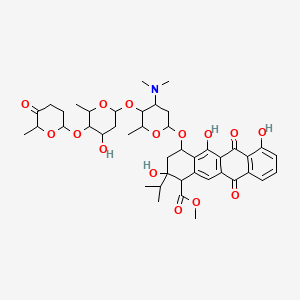![molecular formula C9H12O7 B12795231 4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one CAS No. 87702-51-0](/img/structure/B12795231.png)
4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,11-trihydroxy-2,6,12-trioxatricyclo[64001,5]dodecan-7-one is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include cyclization reactions, hydroxylation, and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where controlled conditions such as temperature, pressure, and pH are maintained to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography and crystallization are also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biochemical and physiological responses, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 12-hydroxy-4,6,11-trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-10-one
- 4,8,14-trihydroxy-17-methoxy-2-oxatricyclo[13.2.2.1 3,7]icosa-1(17),3(20),4,6,15,18-hexaen-10-one
Uniqueness
4,8,11-trihydroxy-2,6,12-trioxatricyclo[64001,5]dodecan-7-one is unique due to its specific tricyclic structure and the presence of multiple hydroxyl groups
Propriétés
Numéro CAS |
87702-51-0 |
|---|---|
Formule moléculaire |
C9H12O7 |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one |
InChI |
InChI=1S/C9H12O7/c10-4-3-14-9-6(4)15-7(12)8(9,13)2-1-5(11)16-9/h4-6,10-11,13H,1-3H2 |
Clé InChI |
GZVOEJHQEJWUKO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C(=O)OC3C2(OCC3O)OC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


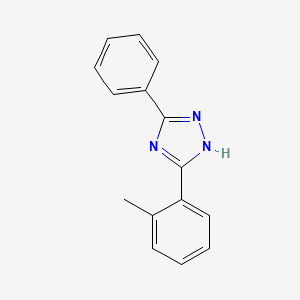
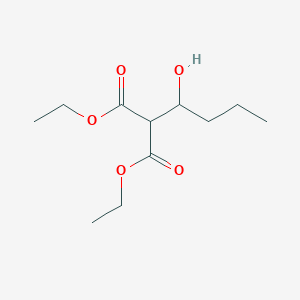
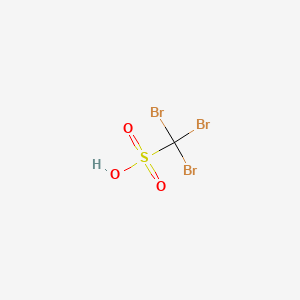
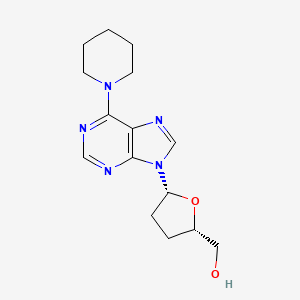
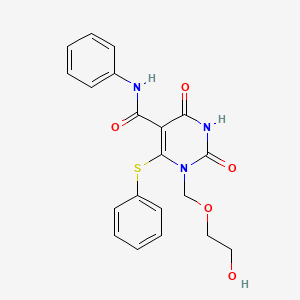
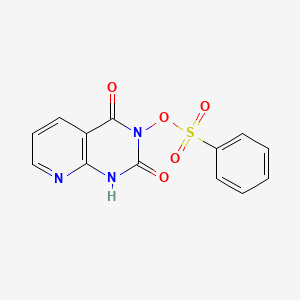

![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)

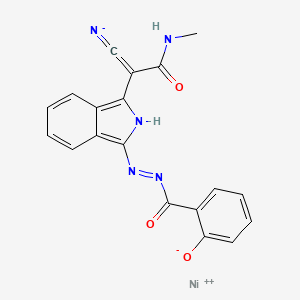
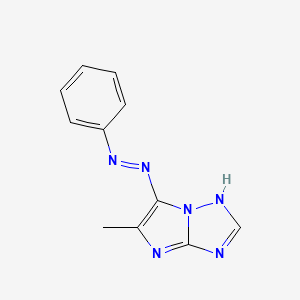
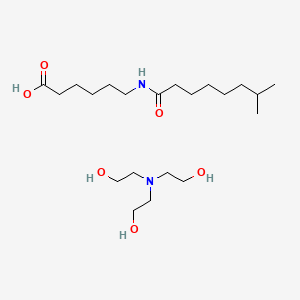
![[(Anthracen-9-yl)(hydroxy)methyl]propanedioic acid](/img/structure/B12795207.png)
